molecular formula C15H29N5O5 B1241891 3-[[4-[7-(Diaminomethylideneamino)heptanoylamino]-3-hydroxybutanoyl]amino]propanoic acid

3-[[4-[7-(Diaminomethylideneamino)heptanoylamino]-3-hydroxybutanoyl]amino]propanoic acid

Cat. No.: B1241891
M. Wt: 359.42 g/mol
InChI Key: IFBKFXWWJPFRDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-563 is a synthetic analogue of deoxyspergualin, known for its immunostimulating properties. It has been shown to enhance resistance to Candida albicans infection in mice by promoting immune responses .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-563 involves multiple steps, starting from deoxyspergualin. The exact synthetic route and reaction conditions are proprietary and not fully disclosed in public literature. it is known that the compound is synthesized through a series of chemical reactions involving the modification of the deoxyspergualin structure .

Industrial Production Methods

Industrial production methods for N-563 are not widely documented. The compound is typically produced in research laboratories for scientific studies and is not yet available for large-scale industrial production .

Chemical Reactions Analysis

Types of Reactions

N-563 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions involving N-563 include oxidizing agents, reducing agents, and various catalysts. The specific conditions for these reactions depend on the desired outcome and the nature of the substituents involved .

Major Products Formed

The major products formed from the reactions of N-563 depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives of N-563, while substitution reactions can produce various substituted analogues .

Scientific Research Applications

N-563 has several scientific research applications, including:

Mechanism of Action

N-563 exerts its effects by stimulating the immune system. It enhances the phagocytic activity of neutrophils and promotes delayed-type hypersensitivity reactions. The compound targets immune cells and pathways involved in the body’s defense against infections .

Comparison with Similar Compounds

Similar Compounds

    Deoxyspergualin: The parent compound of N-563, known for its immunosuppressive properties.

    Other Immunostimulants: Compounds such as levamisole and imiquimod, which also enhance immune responses.

Uniqueness

N-563 is unique in its ability to stimulate the immune system while being an analogue of an immunosuppressant. This dual nature makes it a valuable compound for studying the balance between immune activation and suppression .

Properties

Molecular Formula

C15H29N5O5

Molecular Weight

359.42 g/mol

IUPAC Name

3-[[4-[7-(diaminomethylideneamino)heptanoylamino]-3-hydroxybutanoyl]amino]propanoic acid

InChI

InChI=1S/C15H29N5O5/c16-15(17)19-7-4-2-1-3-5-12(22)20-10-11(21)9-13(23)18-8-6-14(24)25/h11,21H,1-10H2,(H,18,23)(H,20,22)(H,24,25)(H4,16,17,19)

InChI Key

IFBKFXWWJPFRDV-UHFFFAOYSA-N

Canonical SMILES

C(CCCN=C(N)N)CCC(=O)NCC(CC(=O)NCCC(=O)O)O

Synonyms

eta-Alanine, N-(4-((7-((aminoiminomethyl)amino)-1-oxoheptyl)amino)-3-hydroxy-1-oxobutyl)-, (+-)-
N 563
N-563

Origin of Product

United States

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